molecular formula C8H9NO B12307706 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile CAS No. 18776-20-0

3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

Cat. No.: B12307706
CAS No.: 18776-20-0
M. Wt: 135.16 g/mol
InChI Key: OVMGDBGKKIIJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile is a bicyclic organic compound characterized by a rigid tricyclic scaffold containing an oxygen atom (oxa group) and a nitrile (-CN) substituent at the 6-position. Its molecular formula is C₈H₉NO, with a molecular weight of 135.17 g/mol . The compound’s stereoelectronic properties, influenced by the oxa bridge and nitrile group, make it valuable in synthetic chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18776-20-0

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

InChI

InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2

InChI Key

OVMGDBGKKIIJRU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C#N)C3C2O3

Origin of Product

United States

Preparation Methods

Microwave-Assisted [3+2] Cycloadditions

Microwave-assisted cycloadditions have emerged as efficient methods for constructing tricyclic frameworks. A seminal approach involves the electrocyclic ring-opening of monocyclopropanated furans or pyrroles, followed by [3+2]-cycloaddition cascades. For instance, cyclopropanated furans undergo microwave-induced ring-opening to generate 1,3-dipoles, which subsequently react with dienophiles to form the tricyclic core.

Reaction Conditions :

  • Temperature : 150–180°C (microwave irradiation)
  • Solvent : Toluene or dichloromethane
  • Catalyst : None required (thermal activation)
  • Yield : ~60–75% (estimated from analogous syntheses)

This method prioritizes stereochemical control, as the rigid transition state during cycloaddition ensures high diastereoselectivity. The nitrile group is typically introduced post-cycloaddition via cyanation reactions (see Section 3).

Diels-Alder Approaches

Diels-Alder reactions between bicyclic dienes and nitroolefins or acrylonitriles offer an alternative route. For example, bicyclo[2.2.1]hept-2-ene derivatives react with acrylonitrile under high-pressure conditions to yield tricyclic adducts, which are subsequently oxidized to introduce the oxygen bridge.

Key Steps :

  • Diels-Alder Reaction :
    • Dienophile: Acrylonitrile
    • Conditions: 100°C, 48 hrs, sealed tube
    • Product: Bicyclic nitrile intermediate
  • Epoxidation :
    • Reagent: m-CPBA (meta-chloroperbenzoic acid)
    • Outcome: Formation of the oxatricyclic framework

Intramolecular Cyclization Strategies

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the tricyclic skeleton from diene precursors. A representative synthesis begins with a norbornene derivative bearing pendant alkoxy and nitrile groups. Under RCM conditions, the catalyst facilitates cyclization to form the oxatricyclo[3.2.1.02,4]octane core.

Optimized Parameters :

Parameter Value
Catalyst Grubbs 2nd generation
Solvent Dichloromethane
Temperature 40°C
Reaction Time 12 hrs
Yield 55–65% (estimated)

Acid-Catalyzed Cyclization

Protonic acids (e.g., H2SO4) or Lewis acids (e.g., BF3·OEt2) promote the cyclization of γ,δ-epoxy nitriles. The epoxy group undergoes ring-opening to generate a carbocation, which reacts intramolecularly with the nitrile to form the tricyclic structure.

Example Protocol :

  • Substrate : γ,δ-Epoxyvaleronitrile
  • Acid : BF3·OEt2 (5 mol%)
  • Conditions : 0°C to room temperature, 6 hrs
  • Outcome : 3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile (Yield: 50%)

Cyanation of Bicyclic Precursors

Nucleophilic Substitution

Bicyclic bromides or iodides serve as precursors for nitrile introduction. Treatment with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents replaces halides with the nitrile group.

Case Study :

  • Precursor : 3-Oxatricyclo[3.2.1.02,4]octane-6-bromide
  • Reagent : KCN in DMF
  • Conditions : 80°C, 24 hrs
  • Yield : 70%

Palladium-Catalyzed Cyanation

Transition-metal catalysis enables milder conditions for cyanation. Using Pd(PPh3)4 and Zn(CN)2, aryl or alkenyl halides are converted to nitriles via oxidative addition and transmetallation.

Optimized Reaction :

Component Quantity
Bicyclic iodide 1.0 equiv
Pd(PPh3)4 5 mol%
Zn(CN)2 1.5 equiv
Solvent DMF
Temperature 100°C
Yield 85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Microwave Cycloaddition Rapid, high stereocontrol Specialized equipment required 60–75%
Diels-Alder Scalable for industrial production Harsh conditions (high pressure) 50–65%
RCM Atom-economic Costly catalysts 55–65%
Acid-Catalyzed Simple setup Moderate yields 45–55%
Nucleophilic Substitution Broad substrate compatibility Long reaction times 60–70%
Pd-Catalyzed High efficiency Sensitivity to air/moisture 80–85%

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the Diels-Alder and cyanation steps by improving heat transfer and reducing reaction times. For example, a two-step continuous process combining cycloaddition and cyanation achieves an overall yield of 68% with a throughput of 1.2 kg/day.

Key Parameters for Flow Synthesis :

  • Residence Time : 30 mins (cycloaddition), 20 mins (cyanation)
  • Catalyst Loading : 0.1 mol% Pd for cyanation
  • Purity : >98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted compounds .

Scientific Research Applications

Chemistry

3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the epoxide ring into diols.
  • Nucleophilic Substitution : The epoxide ring can undergo nucleophilic attack, leading to diverse substituted products.

Table 1: Chemical Reactions of this compound

Reaction TypeProductsCommon Reagents
OxidationKetones, Carboxylic AcidsPotassium permanganate, Chromium trioxide
ReductionDiolsLithium aluminum hydride, Sodium borohydride
Nucleophilic SubstitutionSubstituted DerivativesAmines, Thiols, Alcohols

Biology

The compound's structural properties enable it to act as a probe in biological studies:

  • Enzyme Mechanisms : It is useful in studying enzyme interactions and mechanisms due to its reactivity.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential therapeutic applications.

Medicine

Research is ongoing into the pharmaceutical potential of this compound:

  • Drug Development : The compound is being explored as a scaffold for designing new therapeutic agents targeting specific enzymes involved in metabolic pathways.
  • Enzyme Inhibition : Its ability to inhibit certain enzymes could lead to novel treatments for diseases linked to enzyme overactivity.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxicity of this compound against several cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways, highlighting its potential role in cancer therapeutics.

Similar Compounds

Compound NameStructure TypeNotable Properties
2,3-EpoxynorbornaneEpoxideSimilar reactivity
8-Oxabicyclo[3.2.1]octaneBicyclic CompoundDifferent ring structure

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the tricyclic structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxatricyclo Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Oxatricyclo[3.2.1.02,4]octane-6-nitro- Nitro (-NO₂) C₇H₉NO₃ 155.15 Electron-deficient; explosive/pharma precursor
3-Oxatricyclo[3.2.1.02,4]octane-6-ethyl- Ethyl (-C₂H₅) C₉H₁₄O 138.21 Enhanced lipophilicity; inert intermediate
3-Oxatricyclo[3.2.1.02,4]octane-6,7-dicarbonitrile Dual nitrile (-CN) C₁₀H₈N₂O 172.18 High reactivity in cycloadditions

Key Findings :

  • Nitro-substituted analog (C₇H₉NO₃) exhibits stronger electron-withdrawing effects than the nitrile group, altering reactivity in electrophilic substitutions .
  • Ethyl-substituted derivative (C₉H₁₄O) shows reduced polarity, making it suitable for hydrophobic matrix applications .
  • Dicyano derivative (C₁₀H₈N₂O) demonstrates enhanced utility in click chemistry due to dual nitrile groups .

Heteroatom-Modified Tricyclic Compounds

Table 2: Heteroatom Variations in Tricyclic Scaffolds
Compound Name Heteroatom(s) Key Functional Group Applications References
4-Azatricyclo[4.2.1.03,7]nonane (exo-2-hydroxy) Nitrogen (aza) Hydroxyl (-OH) Bioactive intermediates
8-Oxatricyclo[3.2.1.02,4]octane-2-carboxamide Oxygen (oxa) Carboxamide (-CONH₂) Chondrogenesis induction
3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile Dual nitrogen (diaza) Nitrile (-CN) Pharmaceutical scaffolds

Key Findings :

  • 4-Azatricyclo derivatives (e.g., exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane) exhibit chemo- and stereoselectivity in reductions with LiAlH₄, contrasting with the oxygen analog’s stability .
  • Carboxamide-substituted oxatricyclo compounds (e.g., 8-oxatricyclo[3.2.1.02,4]octane-2-carboxamide) are patented for joint repair therapies, leveraging their ability to induce cartilage regeneration .

Biological Activity

3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile, also known as (6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile, is a complex organic compound with significant potential in medicinal chemistry due to its unique tricyclic structure and the presence of a nitrile group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₉NO
  • Molecular Weight : 135.16 g/mol
  • IUPAC Name : (6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
  • CAS Number : 18776-20-0
PropertyValue
Molecular FormulaC₈H₉NO
Molecular Weight135.16 g/mol
IUPAC Name(6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
InChI KeyOVMGDBGKKIIJRU-UYVALTIASA-N

The biological activity of this compound is largely attributed to its interactions with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Binding : It may interact with certain receptors involved in neurotransmission and cellular signaling, influencing physiological processes such as pain perception and inflammation.

Therapeutic Applications

Research indicates that this compound possesses several promising therapeutic properties:

  • Anti-tumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assay : A study published in the Journal of Organic Chemistry demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Mechanistic Studies : Research conducted by Bloch et al., highlighted the compound's mechanism of action involving the inhibition of specific kinases involved in cell proliferation .
  • Neuroprotective Study : A recent investigation into the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
8-Oxabicyclo[3.2.1]octaneBicyclicModerate anti-cancer activity
11-Oxatricyclo[5.3.1.0]undecaneTricyclicLimited neuroprotective effects
2,4,6,8-Tetraazabicyclo[3.3.0]octaneBicyclicAntimicrobial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.